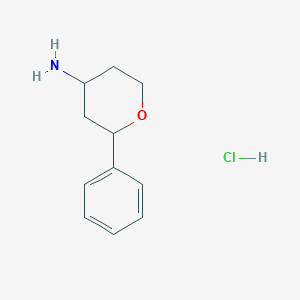

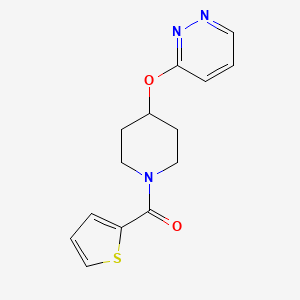

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically involve providing the IUPAC name, molecular formula, and structural formula of the compound. The compound’s appearance and odor would also be described.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. This could include the starting materials, reagents, and conditions used in the synthesis.Molecular Structure Analysis

This involves analyzing the structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, and stability.Scientific Research Applications

Tautomerism and Structural Analysis

The compound, as part of the NH-pyrazole family, has been studied for its tautomerism and structural properties. NH-pyrazoles like 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibit unique tautomerism, where compounds with a phenol residue can form complex hydrogen bond patterns, stabilizing specific tautomeric forms. This phenomenon is significant in understanding molecular structures and interactions in various chemical and biological systems (Cornago et al., 2009).

Fluorescent Properties

A series of 1,3,5-triaryl-2-pyrazolines, related to 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, has been synthesized and found to exhibit fluorescence properties. These compounds, especially when bearing homologous alkoxy groups, demonstrate blue-region fluorescence under ultraviolet radiation. This finding is pivotal for applications in optical materials and sensors, where fluorescent properties are leveraged for detection and signaling mechanisms (Hasan et al., 2011).

Antimicrobial and Anticancer Agents

New derivatives of pyrazole, incorporating 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one structure, have been synthesized with potential antimicrobial and anticancer activities. These compounds have been evaluated in vitro for their effectiveness against various microbial strains and cancer cell lines, showing promising results as therapeutic agents (Hafez et al., 2016).

Electrochemical Synthesis and Applications

The electrochemically catalyzed N-N coupling and ring cleavage reactions of 1H-pyrazoles, including 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, lead to the synthesis of new heterocyclic compounds. This method demonstrates an efficient pathway for creating novel compounds with potential applications in pharmaceuticals and material sciences (Zandi et al., 2021).

Dyeing Properties and Applications

1,3,5-Triaryl-2-pyrazolines, structurally related to 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, have been synthesized and their dyeing properties explored. These compounds, particularly azo and bisazo dyes derived from pyrazolones, show significant potential in textile dyeing, offering a spectrum of colors and fastness properties. Such studies contribute to the development of new dyes with enhanced performance and environmental compatibility (Bagdatli & Ocal, 2012).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its behavior, and how it could be modified to enhance its properties.

I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help. 😊

properties

IUPAC Name |

2-(2,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-5-9(2)11(6-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJKWZAGPAFYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

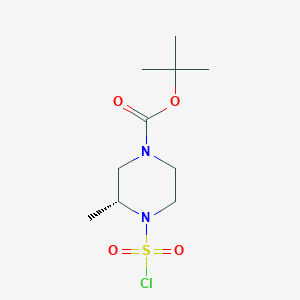

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)

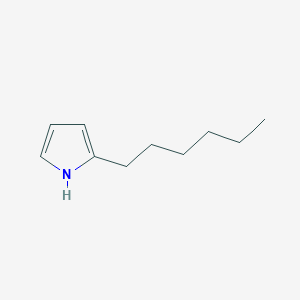

![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

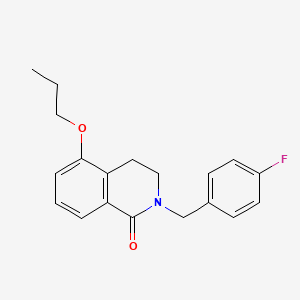

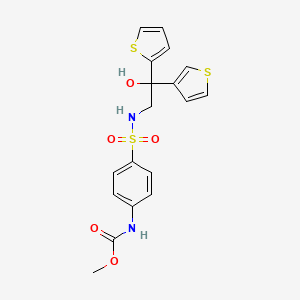

![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)

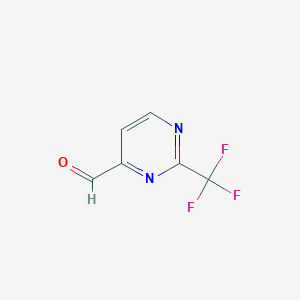

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)